molecular formula C7H6BrF2NO B1439606 5-Bromo-2-(difluoromethoxy)-4-methylpyridine CAS No. 1079352-13-8

5-Bromo-2-(difluoromethoxy)-4-methylpyridine

Cat. No.: B1439606
CAS No.: 1079352-13-8
M. Wt: 238.03 g/mol
InChI Key: YCSJOPXOJJNAGG-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)-4-methylpyridine is a chemical compound with the molecular formula C7H6BrF2NO It is a pyridine derivative, characterized by the presence of bromine, difluoromethoxy, and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine typically involves the bromination of 2-(difluoromethoxy)-4-methylpyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethoxy)-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-(difluoromethoxy)-4-methylpyridine derivatives .

Scientific Research Applications

5-Bromo-2-(difluoromethoxy)-4-methylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(difluoromethoxy)-4-methylpyridine is unique due to the combination of bromine, difluoromethoxy, and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-2-6(12-7(9)10)11-3-5(4)8/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSJOPXOJJNAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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